
3,5-Diisopropylbenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diisopropylbenzoyl chloride is an organic compound with the molecular formula C13H17ClO. It is a derivative of benzoyl chloride, where two isopropyl groups are attached to the benzene ring at the 3 and 5 positions. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diisopropylbenzoyl chloride typically involves the chlorination of 3,5-Diisopropylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as the chlorinating agents. The reaction conditions usually involve refluxing the benzoic acid derivative with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:
3,5-Diisopropylbenzoic acid+SOCl2→3,5-Diisopropylbenzoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3,5-Diisopropylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction: Can be reduced to 3,5-Diisopropylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Friedel-Crafts Acylation: Acts as an acylating agent in Friedel-Crafts reactions to introduce the 3,5-Diisopropylbenzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the HCl formed during the reaction.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.
Friedel-Crafts Acylation: Requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is performed in a non-polar solvent like dichloromethane.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
3,5-Diisopropylbenzyl alcohol: Formed by reduction.
科学的研究の応用
3,5-Diisopropylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Serves as an intermediate in the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 3,5-Diisopropylbenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. In biological systems, it can inhibit enzymes by acylating active site residues, leading to altered enzyme activity.
類似化合物との比較
Similar Compounds
3,5-Dichlorobenzoyl chloride: Similar in structure but with chlorine atoms instead of isopropyl groups.
3,5-Dimethylbenzoyl chloride: Contains methyl groups instead of isopropyl groups.
3,5-Di-tert-butylbenzoyl chloride: Features tert-butyl groups instead of isopropyl groups.
Uniqueness
3,5-Diisopropylbenzoyl chloride is unique due to the presence of bulky isopropyl groups, which can influence the steric and electronic properties of the compound. This can affect its reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of specific target molecules.
特性
分子式 |
C13H17ClO |
|---|---|
分子量 |
224.72 g/mol |
IUPAC名 |
3,5-di(propan-2-yl)benzoyl chloride |
InChI |
InChI=1S/C13H17ClO/c1-8(2)10-5-11(9(3)4)7-12(6-10)13(14)15/h5-9H,1-4H3 |
InChIキー |
MTHMKXINGVBYPM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC(=C1)C(=O)Cl)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[7-Isopropoxy-5-oxo-6-(trifluoromethyl)thiazolo[3,2-a]pyridin-8-yl] acetate](/img/structure/B12858385.png)

![2-Benzylidene-2H-benzo[d][1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B12858401.png)
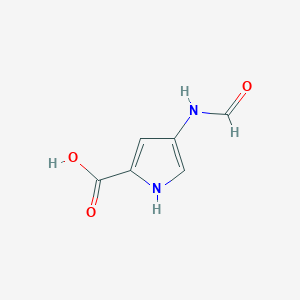
![3-(2-(Methylthio)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12858405.png)
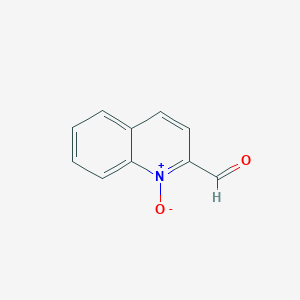
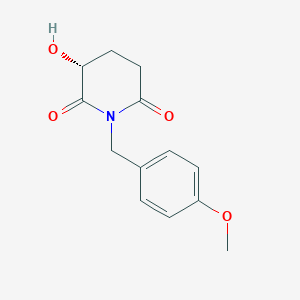
![6-Bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12858430.png)
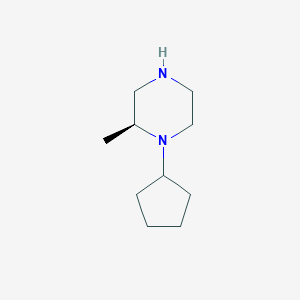
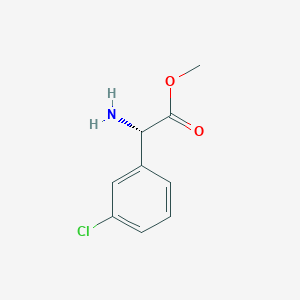
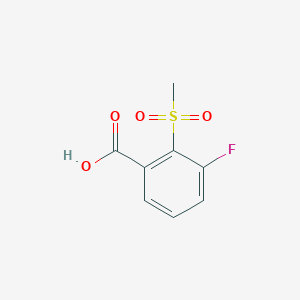
![2-(Hydroxymethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12858440.png)

![2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride](/img/structure/B12858455.png)
